3-(4-Ethylthiophenyl)phenol
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Overview
Description
3-(4-Ethylthiophenyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylthiophenyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a thiol. For instance, 4-ethylthiophenol can be reacted with a phenol derivative under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of substituted phenols often involves the use of arylboronic acids. A scalable and green method for synthesizing substituted phenols, including this compound, involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylthiophenyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.
Electrophilic Aromatic Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4), aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinones.
Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.
Scientific Research Applications
3-(4-Ethylthiophenyl)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized as an antioxidant in food preservation and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 3-(4-Ethylthiophenyl)phenol involves its interaction with biological molecules. As a phenol, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage . Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Phenol: The simplest phenol, used as an antiseptic and disinfectant.
4-Methylthiophenol: Similar structure with a methylthio group instead of an ethylthio group.
3-Methyl-4-(methylthio)phenol: Another substituted phenol with a methylthio group.
Uniqueness: 3-(4-Ethylthiophenyl)phenol is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and potential applications compared to other phenols. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-ethylsulfanylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJJBDNQBOAOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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